molecular formula C16H16O5 B8260656 (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Cat. No.: B8260656
M. Wt: 288.29 g/mol
InChI Key: KXDUFACNJPUOJC-QPJJXVBHSA-N
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Description

(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a methoxy-substituted cyclohexadienyl ring and a trihydroxyphenyl group connected by a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation between 4-methoxybenzaldehyde and 2,4,6-trihydroxyacetophenone under basic conditions to form the intermediate chalcone.

    Cyclization: The intermediate undergoes cyclization to form the desired compound. This step may require acidic or basic catalysts and specific temperature conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxy or hydroxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one serves as a precursor for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological studies.

Industry

In materials science, the compound can be used in the development of organic semiconductors, dyes, and polymers. Its ability to undergo various chemical modifications allows for the design of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of (E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is likely mediated through its interaction with cellular targets such as enzymes or receptors. The compound’s hydroxy groups can form hydrogen bonds with active sites, while the methoxy group may enhance membrane permeability. The propenone linkage can participate in Michael addition reactions, potentially modifying biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Compounds with a similar propenone linkage but different substituents.

    Flavonoids: Natural products with structural similarities, often exhibiting biological activity.

    Curcuminoids: Compounds like curcumin, which share the propenone linkage and phenolic groups.

Uniqueness

(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is unique due to its specific combination of a methoxy-substituted cyclohexadienyl ring and a trihydroxyphenyl group. This structure provides a distinct set of chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(E)-3-(4-methoxycyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-21-12-5-2-10(3-6-12)4-7-13(18)16-14(19)8-11(17)9-15(16)20/h2,4-10,17,19-20H,3H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDUFACNJPUOJC-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CCC(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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